N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide is a synthetic organic compound that features a complex structure combining a benzodioxole moiety with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Benzodioxole Formation: The benzodioxole moiety is often prepared through the cyclization of catechol derivatives with formaldehyde.
Coupling Reaction: The final step involves coupling the pyrazole and benzodioxole intermediates. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative reacts with a benzodioxole carboxylic acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The benzodioxole and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide: shares similarities with other pyrazole derivatives and benzodioxole-containing compounds.
1,3-Benzodioxole-5-carboxamide: A simpler analog lacking the pyrazole moiety.
N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-benzamide: Similar structure but without the dioxole ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-16(8-11-5-6-15-17(11)2)14(18)10-3-4-12-13(7-10)20-9-19-12/h3-7H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHCHRIJKRBMGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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